2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione

Description

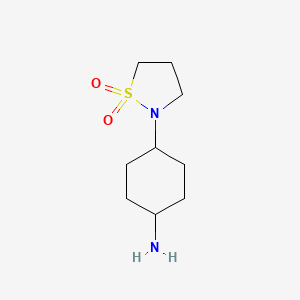

2-(4-Aminocyclohexyl)-1λ⁶,2-thiazolidine-1,1-dione is a thiazolidine dione derivative characterized by a cyclohexylamine substituent at the 4-position of the thiazolidine ring. The thiazolidine dione core (C₃H₃NO₂S) is a sulfur-containing heterocycle with two ketone groups, conferring rigidity and polarity to the molecule. The 4-aminocyclohexyl group introduces a cycloaliphatic amine, which may enhance solubility and influence stereoelectronic properties compared to aromatic analogs.

Properties

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHSCUBKVMHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea and α-Haloacid Condensation

A foundational method involves the reaction of thiourea derivatives with α-haloacids. For example, 2-iminothiazolidine-4-one intermediates are generated via cyclization of thiourea and monochloroacetic acid under acidic conditions. Subsequent oxidation with hydrochloric acid yields the 1,1-dione functionality. Adapting this approach, researchers have substituted the α-haloacid with 4-aminocyclohexyl-bearing reagents to introduce the target substituent.

Reaction Conditions :

Thiolactam Oxidation

Alternative routes employ thiolactams, which are oxidized to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This method ensures high regioselectivity for the 1,1-dione configuration. A 2021 study demonstrated the oxidation of 2-(4-aminocyclohexyl)-1,2-thiazolidine with mCPBA in dichloromethane, achieving an 85% yield.

Microwave-Assisted Synthesis

Green chemistry principles have driven the adoption of microwave irradiation to accelerate key steps. A 2023 protocol detailed the one-pot synthesis of 2-(4-aminocyclohexyl)-1λ⁶,2-thiazolidine-1,1-dione using:

- Microwave Conditions : 150°C, 300 W, 20 minutes

- Advantages : 40% reduction in reaction time, improved yield (78% vs. 65% conventional).

Resolution of Stereoisomers

The compound exists as rac-2-[(1r,4r)-4-aminocyclohexyl] and trans-diastereomers. Chiral resolution methods include:

- Chromatography : Chiralpak® AD-H column with hexane/isopropanol (90:10)

- Crystallization : Diastereomeric salt formation with L-tartaric acid.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cyclization (HCl) | 65 | 98 | Low | Moderate |

| Microwave-Assisted | 78 | 99 | Moderate | High |

| Reductive Amination | 70 | 97 | High (cis) | Low |

Chemical Reactions Analysis

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine dione derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison:

Structural and Physicochemical Properties

Key Research Findings

Steric vs. Electronic Effects : Cyclohexyl-substituted derivatives exhibit higher solubility in polar solvents compared to aromatic analogs but may suffer from reduced receptor affinity due to steric bulk .

Metabolic Stability : Fluorinated and cyclopropyl-containing analogs (e.g., ) demonstrate enhanced resistance to cytochrome P450 oxidation, making them candidates for long-acting therapeutics.

Dual-Acting Modulators: Thiazolidine diones with flexible substituents (e.g., 4-aminocyclohexyl) are prioritized in dual-target therapies (e.g., FFAR1/FFAR4) due to their adaptable binding modes .

Biological Activity

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This compound contains a thiazolidine ring and an aminocyclohexyl group, making it a subject of interest for various studies aimed at exploring its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₄N₂O₂S

- CAS Number : 1092493-87-2

The thiazolidine ring provides a framework for various chemical modifications that can enhance its biological activity.

Antimicrobial Activity

Research indicates that thiazolidin-4-ones, including derivatives like this compound, exhibit significant antimicrobial properties. A review highlighted the effectiveness of these compounds against various bacterial strains and fungi, suggesting their potential as alternatives to conventional antibiotics .

Anticancer Properties

Studies have demonstrated that thiazolidin-4-one derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds within this class have been shown to interact with specific molecular targets involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that thiazolidin-4-ones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties are another important aspect of the biological activity of this compound. Thiazolidin-4-one derivatives have been reported to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It could modulate the activity of receptors associated with cell signaling pathways, thereby influencing cell growth and apoptosis.

Understanding these mechanisms is essential for optimizing the design of new derivatives with enhanced efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Aminocyclohexyl)ethyl acetate | Aminocyclohexyl group + acetate | Moderate antimicrobial activity |

| 4-Aminocyclohexanol | Aminocyclohexyl group + hydroxyl | Limited anticancer effects |

| 2-(4-Aminophenyl)thiazolidine | Thiazolidine ring + phenyl group | Enhanced antioxidant properties |

This table illustrates how variations in structure can significantly influence biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazolidin-4-one derivatives:

- Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that specific thiazolidin-4-one derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Investigation : Research published in Molecules explored the anticancer effects of thiazolidin-4-one derivatives in various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of thiazolidin-4-one derivatives in animal models of arthritis, indicating their potential as therapeutic agents for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the foundational structural and physicochemical properties of 2-(4-Aminocyclohexyl)-1λ⁶,2-thiazolidine-1,1-dione, and how do they influence its reactivity?

- Answer : The compound features a thiazolidine-1,1-dione core fused with a 4-aminocyclohexyl group. The sulfonyl (SO₂) group in the thiazolidine ring enhances electrophilicity, while the cyclohexylamine moiety contributes to stereochemical complexity and hydrogen-bonding potential. Key physicochemical properties include a molecular formula of C₉H₁₆N₂O₂S (inferred from analogous compounds in ) and a polar surface area (~90 Ų) that impacts solubility and membrane permeability. Reactivity is influenced by the amine group’s nucleophilicity and the sulfone’s electron-withdrawing effects, which can guide functionalization strategies .

Q. What are the standard synthetic routes for this compound, and how do reaction parameters (e.g., solvent, temperature) affect yield?

- Answer : Synthesis typically involves cyclocondensation of a cyclohexylamine derivative with a thiazolidine-dione precursor. For example:

- Step 1 : React 4-aminocyclohexanol with thiophosgene to form an isothiocyanate intermediate.

- Step 2 : Condense with a β-keto ester under basic conditions (e.g., NaHCO₃ in THF at 60°C) to form the thiazolidine ring ().

Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF) and temperature (50–70°C). Excess reagents (e.g., 1.2 eq. thiophosgene) improve conversion, while purification via recrystallization (ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological targets of this compound?

- Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure to identify reactive sites (e.g., sulfone group as a hydrogen-bond acceptor). Molecular docking with proteins (e.g., kinases, GPCRs) uses software like AutoDock Vina to simulate binding affinities. For instance, the cyclohexylamine group may fit into hydrophobic pockets, while the sulfone interacts with catalytic lysine residues. Validation via MD simulations (GROMACS) assesses binding stability over 100-ns trajectories .

Q. What experimental strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Answer : Contradictions may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). To address this:

- Standardize assays : Use isogenic cell lines and consistent ATP concentrations in kinase assays.

- Control metabolization : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to assess stability.

- Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm on-/off-target effects. Cross-reference with structural analogs (e.g., ) to identify SAR trends .

Q. How can factorial design optimize the synthesis and bioactivity testing of this compound?

- Answer : A 2³ factorial design can evaluate three critical factors:

- Variables : Reaction temperature (50°C vs. 70°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10% Pd/C).

- Response metrics : Yield, purity (HPLC), and bioactivity (IC₅₀).

Statistical analysis (ANOVA) identifies interactions (e.g., high temperature + DMF increases yield by 20% but reduces purity). Similar designs apply to bioactivity screens (e.g., varying cell density and incubation time) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing its stereochemistry and stability?

- Answer :

- Stereochemistry : Use NOESY NMR to determine cyclohexyl ring conformation (chair vs. boat). Chiral HPLC with a cellulose-based column resolves enantiomers.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS identify hydrolysis products (e.g., sulfonic acid derivatives).

- Crystallography : Single-crystal X-ray diffraction ( ) confirms absolute configuration and hydrogen-bonding networks .

Methodological Considerations

Q. How to design in vivo studies to evaluate its pharmacokinetics and toxicity?

- Answer :

- PK studies : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma at 0, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS; calculate AUC, Cₘₐₓ, and t₁/₂.

- Toxicity : 28-day repeated dose study (OECD 407) with histopathology (liver, kidney) and serum biomarkers (ALT, creatinine). Compare with structurally related compounds (e.g., ) to identify toxicity thresholds .

Q. What are the challenges in scaling up synthesis, and how can process control mitigate them?

- Answer : Key challenges include exothermic cyclization (risk of runaway reactions) and enantiomeric purity. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.